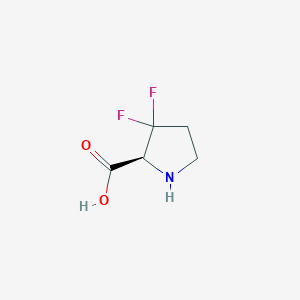
3,3-Difluoro-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-D-proline is a fluorinated organic compound with the molecular formula C5H7F2NO2 and a molecular weight of 151.11 g/mol. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-D-proline typically involves the fluorination of pyrrolidine derivatives. One common method is the direct fluorination of pyrrolidine-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols or difluoroamines.
Scientific Research Applications
3,3-Difluoro-D-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-D-proline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrrolidine-2-carboxylic acid
- 3,3-Dichloropyrrolidine-2-carboxylic acid
- 3,3-Dibromopyrrolidine-2-carboxylic acid
Uniqueness
3,3-Difluoro-D-proline is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to its non-fluorinated or mono-fluorinated counterparts.
Properties
CAS No. |
1821782-74-4 |
|---|---|
Molecular Formula |
C5H7F2NO2 |
Molecular Weight |
151.11 g/mol |
IUPAC Name |
(2S)-3,3-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI Key |
AKYUQSFIIOIBHO-VKHMYHEASA-N |
SMILES |
C1CNC(C1(F)F)C(=O)O |
Isomeric SMILES |
C1CN[C@H](C1(F)F)C(=O)O |
Canonical SMILES |
C1CNC(C1(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


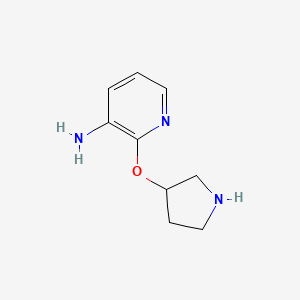
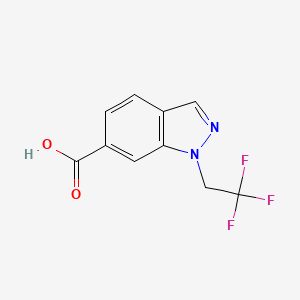
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)
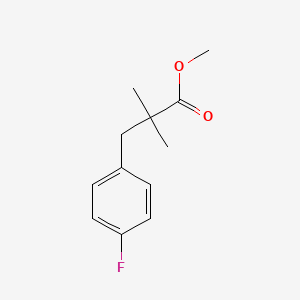
![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)
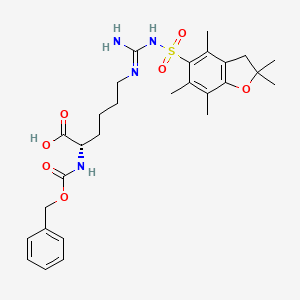
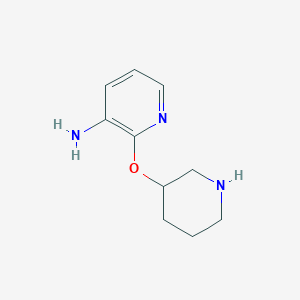
![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)
![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)
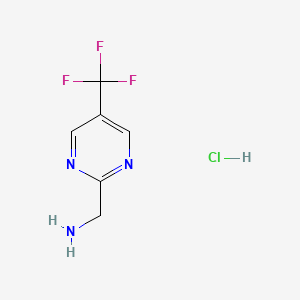
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)
![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
